Indoxyl phosphate

Description

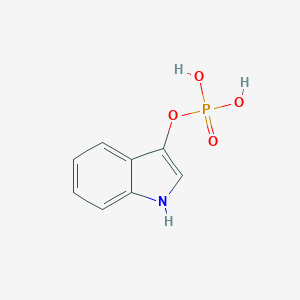

Structure

2D Structure

3D Structure

Properties

CAS No. |

13822-19-0 |

|---|---|

Molecular Formula |

C8H8NO4P |

Molecular Weight |

213.13 g/mol |

IUPAC Name |

1H-indol-3-yl dihydrogen phosphate |

InChI |

InChI=1S/C8H8NO4P/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H2,10,11,12) |

InChI Key |

JTNGEYANGCBZLK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |

Other CAS No. |

13822-19-0 |

Synonyms |

indoxyl phosphate indoxyl phosphate, disodium salt indoxylphosphate |

Origin of Product |

United States |

Analytical Methodologies Employing Indoxyl Phosphate

Spectrophotometric and Colorimetric Detection Strategies

Spectrophotometric methods are widely used for the quantification of enzymatic activity using indoxyl phosphate (B84403). These strategies rely on measuring the light absorbance of the colored products formed.

Quantitative Analysis of Insoluble Indigo (B80030) Formation

The primary product of the enzymatic reaction, indigo, is a blue pigment that is notoriously insoluble in aqueous solutions. This property necessitates specific preparation steps for its quantification via UV-visible spectrophotometry.

A common approach involves the physical separation of the indigo precipitate from the reaction mixture, typically by centrifugation. The isolated pigment is then dissolved in an appropriate organic solvent, and its concentration is determined by measuring the absorbance at its maximum absorption wavelength (λmax). Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose.

An alternative to direct dissolution is the chemical modification of indigo to a water-soluble derivative. Treatment of the indigo precipitate with concentrated sulfuric acid results in sulfonation, converting it into the soluble blue compound indigo carmine. This allows for straightforward measurement in an aqueous medium.

The choice of solvent affects the λmax of indigo, a factor that must be considered for accurate quantification.

| Solvent | Typical λmax (nm) |

|---|

Detection of Solubilized Leucoindigo Derivatives

Before the final oxidation to insoluble indigo, the dimerization of indoxyl forms leucoindigo. This reduced form of indigo is soluble in aqueous alkaline solutions and has a characteristic yellow-green color. Unlike the blue indigo pigment, leucoindigo can be directly measured in the aqueous reaction medium without prior extraction or chemical modification steps.

Spectrophotometric analysis of leucoindigo is performed by measuring its absorbance at its λmax, which is approximately 407-410 nm mdpi.comresearchgate.netsemanticscholar.org. This provides a method for monitoring the reaction progress in real-time. However, a significant challenge in this approach is the inherent instability of leucoindigo, which readily oxidizes to indigo upon exposure to atmospheric oxygen mdpi.comsemanticscholar.org. Therefore, analytical procedures must be carefully controlled to prevent premature oxidation to ensure accurate and reproducible measurements.

Electrochemical and Voltammetric Approaches

Electrochemical methods offer high sensitivity and are well-suited for the analysis of the redox-active products generated from indoxyl phosphate. These techniques measure changes in electrical signals (current or potential) resulting from the oxidation or reduction of the enzymatic products.

Direct Electrochemical Detection of Enzymatic Products

The direct electrochemical detection of products from this compound hydrolysis is a powerful analytical tool. The soluble product, leucoindigo, is electroactive and can be directly monitored without the need for optical measurements. Cyclic voltammetry has been successfully applied to monitor leuco-indigo in real-time within fermenting suspensions researchgate.net. In this method, the anodic peak current, corresponding to the oxidation of leuco-indigo back to indigo, is used as a direct measure of its concentration researchgate.net.

This approach offers the advantage of in-situ measurements, even in complex biological media, without requiring sample pretreatment researchgate.net. Normal pulse voltammetry has also been demonstrated as a convenient method for the quantitative detection of leuco-indigo researchgate.netgoogle.com.

Voltammetric Quantification of Indigo Blue

The insoluble product, indigo blue, can also be quantified using voltammetric techniques. A common method involves immobilizing the indigo microparticles onto the surface of a working electrode, such as a glassy carbon or carbon paste electrode. The electrochemical behavior of the immobilized indigo is then studied.

Indigo exhibits two key redox processes: a reversible reduction to leucoindigo and a quasi-reversible oxidation to dehydroindigo nih.gov. Square wave voltammetry (SWV) is a particularly effective technique for this analysis, offering high sensitivity and discrimination against background charging currents nih.gov. The peak height in the square wave voltammogram is directly proportional to the concentration of indigo.

| Technique | Analyte | Electrode Type | Key Measurement Parameter |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Leucoindigo | Various (e.g., Carbon, Gold) | Anodic peak current of leucoindigo oxidation |

| Normal Pulse Voltammetry | Leucoindigo | Various | Limiting current of leucoindigo oxidation |

| Square Wave Voltammetry (SWV) | Indigo (immobilized) | Glassy Carbon, Carbon Paste | Peak current of indigo reduction/oxidation |

Amperometric Measurement Techniques

Amperometric techniques involve applying a constant potential to a working electrode and measuring the resulting current as the electroactive species is oxidized or reduced. This approach has been adapted for sensitive detection of phosphatase activity using this compound as the substrate.

One indirect method involves the complete enzymatic conversion of this compound to the insoluble indigo product. The indigo is then chemically sulfonated with fuming sulfuric acid to produce the soluble and electrochemically active indigo carmine. This product can be readily detected in a flow injection analysis (FIA) system at a screen-printed electrode. In one such system, indigo carmine was detected at a potential of -0.3 V, with the resulting current being proportional to the original alkaline phosphatase activity nih.gov.

Another strategy involves an amperometric biosensor where alkaline phosphatase is immobilized on an electrode. In the presence of the this compound substrate, hydrogen peroxide is enzymatically produced, which can then be detected amperometrically, providing a measure of the enzyme's activity researchgate.net. These methods demonstrate the versatility of amperometry in creating sensitive biosensors based on the this compound substrate system.

Electrochemical-Chemical (EC) and Electrochemical-Chemical-Chemical (ECC) Redox Cycling Amplification

Electrochemical-chemical (EC) and electrochemical-chemical-chemical (ECC) redox cycling are powerful signal amplification strategies employed in electrochemical biosensors, particularly for the sensitive detection of enzyme labels like alkaline phosphatase (ALP). While these techniques have been successfully applied to various ALP substrates, their specific use with this compound is not extensively documented in contemporary research literature. However, the principles of these methodologies, as applied to other ALP substrates, provide a framework for understanding their potential application.

In a typical EC redox cycling system, an electrochemically inactive substrate is enzymatically converted to an electroactive product. This product is then electrochemically oxidized at an electrode surface. A reducing agent present in the solution chemically reduces the oxidized product back to its original electroactive form, allowing it to be re-oxidized at the electrode. This cycle of electrochemical oxidation and chemical reduction leads to a significant amplification of the current, enhancing detection sensitivity. For this process to be efficient, the substrate should be electrochemically inert, and the enzymatic product should be readily oxidized at a low potential. nih.gov

ECC redox cycling introduces an additional chemical step to further amplify the signal. In this scheme, an oxidant acts as an electron mediator to facilitate the electrochemical oxidation of the enzymatic product. The oxidized product is then reduced back by a reducing agent, regenerating the product for another cycle of mediated electrochemical oxidation. nih.gov This multi-step cycling can lead to even greater signal enhancement compared to EC redox cycling.

The successful application of EC and ECC redox cycling is highly dependent on the electrochemical properties of the enzyme substrate/product pair. For instance, studies have compared various ALP substrates for their suitability in these amplification schemes. One study found the L-ascorbic acid 2-phosphate (AAP)/L-ascorbic acid (AA) pair to be superior to others like p-aminophenyl phosphate (PAPP)/p-aminophenol (PAP) and 4-amino-1-naphthyl phosphate in terms of formal potential and electro-oxidation rate on indium tin oxide (ITO) electrodes. nih.gov Another investigation focused on hydroquinone diphosphate (HQDP), noting that its product, hydroquinone (HQ), undergoes faster ECC redox cycling compared to p-aminophenol (AP). nih.gov

While direct evidence for the application of EC and ECC redox cycling with this compound is scarce, voltammetric detection of the enzymatic product of this compound has been reported as a method for enzyme immunoassays, suggesting its electroactive nature is suitable for electrochemical sensing methodologies. nih.gov

Table 1: Comparison of Alkaline Phosphatase Substrates in ECC Redox Cycling

| Substrate/Product Couple | Oxidant | Reductant | Key Findings |

| Hydroquinone diphosphate (HQDP)/Hydroquinone (HQ) | Ru(NH₃)₆³⁺ | Tris(2-carboxyethyl)phosphine (TCEP) | HQ involved in faster ECC redox cycling than AP. Negligible side reactions involving HQDP. nih.gov |

| 4-Aminophenyl phosphate (APP)/4-Aminophenol (AP) | Ru(NH₃)₆³⁺ | Tris(2-carboxyethyl)phosphine (TCEP) | Slower ECC redox cycling compared to HQ. nih.gov |

Chemiluminescent Detection Systems

Detection via Hydrogen Peroxide Production

A prominent application of this compound in chemiluminescent assays is based on the generation of hydrogen peroxide (H₂O₂) during the enzymatic reaction. In this system, the hydrolysis of an this compound derivative, such as 5-bromo-4-chloro-3-indolyl phosphate (BCIP), by an enzyme like alkaline phosphatase yields an intermediate indoxyl. nih.govnih.gov This indoxyl intermediate is unstable and readily undergoes oxidation, a process that results in the formation of an indigo dye and the simultaneous production of hydrogen peroxide. nih.govnih.gov

The generated hydrogen peroxide can then be quantified using a secondary chemiluminescent reaction. A common method involves the use of isoluminol in the presence of a catalyst like microperoxidase. nih.gov The reaction between hydrogen peroxide and the isoluminol-microperoxidase system produces light, and the intensity of this chemiluminescence is proportional to the amount of hydrogen peroxide produced, which in turn corresponds to the activity of the primary enzyme. This method has proven to be highly sensitive, with detection limits for alkaline phosphatase and β-D-galactosidase reported to be as low as 10⁻¹⁹ mol. nih.gov

This principle has been successfully applied in various formats, including enzyme immunoassays and DNA probe assays. nih.gov For instance, substrates like BCIP and 3-indolyl phosphate (3-IP) have been used for the chemiluminescent measurement of alkaline phosphatase activity, achieving detection limits in the attomole (10⁻¹⁸) range. acs.org

Table 2: Indoxyl Derivatives in Chemiluminescent Assays via H₂O₂ Production

| Indoxyl Derivative Substrate | Enzyme | Detection System | Reported Detection Limit |

| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | Alkaline Phosphatase (ALP) | Isoluminol-microperoxidase | 10⁻¹⁹ mol nih.gov |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | β-D-galactosidase (β-gal) | Isoluminol-microperoxidase | 10⁻¹⁹ mol nih.gov |

| 3-Indolyl phosphate (3-IP) | Alkaline Phosphatase (ALP) | 9-acridinecarbonylimidazole | 1-10 amol acs.org |

Integration with Chemiluminescence Amplifying Reagents

The chemiluminescence generated from the enzymatic hydrolysis of this compound can be significantly enhanced through the use of amplifying reagents. These reagents interact with reactive intermediates produced during the reaction, leading to a more intense light emission. The mechanism of this "enhanced" or "augmented" chemiluminescence is distinct from the detection of hydrogen peroxide. researchgate.net

During the hydrolysis of indoxyl esters, reactive species such as the superoxide anion (O₂⁻) can be generated. researchgate.net Chemiluminescence amplifying reagents, such as lucigenin (dimethyl diacridinium nitrate) and horseradish peroxidase (HRP), can react with these intermediates to amplify the light signal. researchgate.net

Lucigenin, when added to the reaction at a pH between 7 and 11, is thought to react with the superoxide anion, thereby augmenting the chemiluminescence produced. researchgate.net This approach directly measures an intermediate of the hydrolysis reaction, rather than a downstream product like hydrogen peroxide. researchgate.net

Horseradish peroxidase, a commonly used enhancer in chemiluminescent systems, can also catalytically amplify the signal from this compound hydrolysis. researchgate.net The proposed mechanism for this enhanced chemiluminescence may involve the formation of a dioxetane intermediate from the indoxyl metabolite. researchgate.net HRP is known to enhance the light output of luminol oxidation by facilitating the formation of radical intermediates that, in turn, oxidize luminol more efficiently. mdpi.comresearchgate.net This principle of enhanced chemiluminescence allows for highly sensitive detection, with HRP-based systems being 10-100 times more sensitive than some chromogenic methods. uc.pt

Table 3: Chemiluminescence Amplifying Reagents for this compound Systems

| Amplifying Reagent | Proposed Mechanism of Action | Target Intermediate |

| Lucigenin | Augments chemiluminescence through reaction with superoxide. researchgate.net | Superoxide anion (O₂⁻) researchgate.net |

| Horseradish Peroxidase (HRP) | Catalytically enhances chemiluminescence, possibly via dioxetane formation. researchgate.net | Indoxyl intermediate/metabolites researchgate.net |

Fluorometric Detection Methods

Exploiting Intrinsic Fluorescence of Indoxyl and Leucoindigo Intermediates

Fluorometric assays offer a sensitive alternative for quantifying enzymatic activity using indoxyl-derivatized substrates. While the final product of the enzymatic hydrolysis of this compound, indigo dye, is largely non-fluorescent, the reaction proceeds through fluorescent intermediates, namely indoxyl and leucoindigo (also known as indigo-white).

The enzymatic cleavage of the phosphate group from this compound generates the indoxyl intermediate. This intermediate can then be oxidized and dimerize to form leucoindigo. Both indoxyl and leucoindigo possess intrinsic fluorescence. By arresting the reaction before the formation of the insoluble and non-fluorescent indigo dye, the fluorescence of these intermediates can be measured. This provides a quantitative measure of the enzymatic activity.

This method is applicable to any enzyme that acts on an indoxyl-derivatized substrate. For example, the fluorescence of indoxyl has been measured with excitation and emission wavelengths of 410 nm and 490 nm, respectively. nih.gov Time-resolved fluorescence studies of leucoindigo have shown that its fluorescence quantum yield can increase significantly upon UV irradiation, reaching values of approximately 0.2-0.3. nih.gov The fluorescence decay of leucoindigo has been characterized by a biexponential law with lifetimes of 0.12 ns and 2.17 ns, eventually becoming almost monoexponential with a lifetime of around 2.17 ns. nih.gov These photophysical properties are crucial for developing robust and sensitive fluorometric assays.

Table 4: Fluorescence Properties of Indoxyl and Leucoindigo

| Fluorescent Intermediate | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (ns) |

| Indoxyl | 410 nih.gov | 490 nih.gov | Not specified | Not specified |

| Leucoindigo | UV irradiation | Not specified | ~0.2-0.3 (after irradiation) nih.gov | 0.12 and 2.17 (biexponential decay) nih.gov |

Quantification of Enzyme Activities

The core principle behind the use of this compound in enzyme assays is the generation of a detectable signal directly proportional to the enzyme's activity. The enzyme cleaves the phosphate group from the indoxyl substrate, liberating the indoxyl intermediate. In the presence of an oxidizing agent, this intermediate rapidly converts to a colored product, which can be quantified spectrophotometrically or electrochemically.

Alkaline Phosphatase Activity Measurement

Alkaline phosphatase (ALP) is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate esters at an alkaline pH. The measurement of its activity is a common diagnostic marker for various conditions, including liver and bone diseases.

3-Indoxyl phosphate (3-IP) serves as an excellent substrate for ALP. The enzymatic reaction yields indigo blue, an insoluble precipitate. For quantitative analysis, this product can be solubilized and measured. A common method involves converting the indigo blue to its soluble parent compound, indigo carmine, by adding fuming sulfuric acid. The resulting indigo carmine exhibits a reversible voltammetric peak, allowing for sensitive electrochemical detection. This method can detect picomolar levels of ALP.

Another approach for quantification involves the use of 5-bromo-4-chloro-3-indolyl phosphate (BCIP) in conjunction with a tetrazolium salt, such as nitro blue tetrazolium (NBT). ALP dephosphorylates BCIP, and the resulting indoxyl intermediate reduces NBT to an insoluble purple diformazan precipitate. The intensity of the color produced is proportional to the ALP activity and can be measured colorimetrically. This BCIP/NBT system is widely used in applications like Western blotting and immunohistochemistry for the sensitive detection of ALP-conjugated antibodies.

| Enzyme | Substrate | Product | Detection Method | Key Findings |

| Alkaline Phosphatase (ALP) | 3-Indoxyl Phosphate (3-IP) | Indigo Blue | Electrochemical | Detection of picomolar enzyme levels is achievable. nih.govresearchgate.net |

| Alkaline Phosphatase (ALP) | 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) / Nitro Blue Tetrazolium (NBT) | Diformazan (purple precipitate) | Colorimetric | Provides high sensitivity and stable color development in Western blotting and IHC. researchgate.netbio-rad.com |

No specific Km and Vmax values for the interaction of this compound with alkaline phosphatase were found in the search results.

Horseradish Peroxidase Activity Measurement

Horseradish peroxidase (HRP) is a widely used enzyme label in various immunoassays due to its high turnover rate and stability. While HRP's natural substrate is hydrogen peroxide, 3-indoxyl phosphate (3-IP) has been demonstrated to be a suitable chromogenic and electrochemical substrate for HRP as well. nih.gov In the presence of hydrogen peroxide, HRP catalyzes the oxidation of 3-IP, leading to the formation of indigo blue.

Similar to the ALP assay, the resulting indigo blue can be quantified. One method involves solubilizing the indigo blue to leucoindigo, which is electroactive and has a maximum absorbance at 415 nm, allowing for both electrochemical and spectrophotometric detection. researchgate.net This dual detection capability makes 3-IP a versatile substrate for HRP-based assays. The electrochemical detection of the product allows for the measurement of picomolar concentrations of HRP. researchgate.net

| Enzyme | Substrate | Product | Detection Method | Key Findings |

| Horseradish Peroxidase (HRP) | 3-Indoxyl Phosphate (3-IP) | Indigo Blue / Leucoindigo | Electrochemical, Spectrophotometric | Enables detection of picomolar levels of HRP; 3-IP serves as a common substrate for both HRP and ALP. nih.govresearchgate.net |

Specific kinetic parameters (Km and Vmax) for the reaction of horseradish peroxidase with 3-indoxyl phosphate were not available in the provided search results.

β-Galactosidase Activity Assays

β-Galactosidase, encoded by the lacZ gene in E. coli, is a cornerstone reporter enzyme in molecular biology, particularly in blue-white screening for cloned DNA inserts and in yeast two-hybrid systems to study protein-protein interactions.

The most common substrate for the histochemical and quantitative detection of β-galactosidase activity is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal). tandfonline.comresearchgate.netresearchgate.netresearchgate.net X-gal is a colorless substrate that, upon hydrolysis by β-galactosidase, releases a 5-bromo-4-chloro-indoxyl intermediate. This intermediate then undergoes oxidative dimerization to form an insoluble, intensely blue precipitate called 5,5'-dibromo-4,4'-dichloro-indigo. researchgate.netnih.gov

While the insoluble nature of the product makes direct spectrophotometric quantification in solution challenging, several methods have been developed for quantitative analysis. researchgate.netnih.gov One such method is a solid-phase assay where the blue color intensity of lysed yeast cells or bacterial colonies can be quantified using image analysis software. tandfonline.comresearchgate.netresearchgate.netnih.gov This approach allows for the measurement of β-galactosidase activity in a high-throughput manner.

| Enzyme | Substrate | Product | Detection Method | Key Findings |

| β-Galactosidase | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) | 5,5'-Dibromo-4,4'-dichloro-indigo (blue precipitate) | Colorimetric (Image Analysis) | Widely used as a reporter gene in molecular biology; quantitative assays are available for high-throughput screening. tandfonline.comresearchgate.netresearchgate.netresearchgate.net |

The search results did not provide specific Km and Vmax values for the interaction of β-galactosidase with X-gal, as quantitative assays often rely on endpoint colorimetric analysis rather than classical enzyme kinetics.

Detection of Esterases, Glycosidases, and Sulfatases

The versatility of the indoxyl chemical scaffold allows for the synthesis of a wide range of substrates for various hydrolytic enzymes by modifying the group attached to the indoxyl moiety.

Esterases: Various 5-bromo-4-chloro-3-indoxyl esters, such as 5-bromo-4-chloro-3-indoxyl acetate (B1210297) and 5-bromo-4-chloro-3-indoxyl caprylate, are used as chromogenic substrates for the detection of esterase activity. gbiosciences.combiosynth.com The cleavage of the ester bond by an esterase releases the indoxyl derivative, which then forms a blue precipitate. gbiosciences.combiosynth.com

Glycosidases: A prominent example is the use of 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) for the detection of β-glucuronidase (GUS) activity. The GUS reporter system is extensively used in plant molecular biology. sigmaaldrich.com Hydrolysis of X-Gluc by GUS produces a blue precipitate at the site of enzyme activity. sigmaaldrich.com

Sulfatases: Indoxyl sulfate itself is a substrate for sulfatases. The enzymatic removal of the sulfate group yields indoxyl, which can then be detected. For instance, 5-bromo-4-chloro-3-indoxyl sulfate (X-Sulfate) is a chromogenic substrate for arylsulfatase, producing a blue precipitate upon cleavage. gbiosciences.com The specificity of an assay for indoxyl sulfate in plasma has been demonstrated through enzymatic conversion with a sulfatase. scribd.com

| Enzyme Class | Example Substrate | Target Enzyme | Product |

| Esterases | 5-Bromo-4-chloro-3-indoxyl acetate | Carboxylesterase | Blue Precipitate |

| Glycosidases | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) | β-Glucuronidase (GUS) | Blue Precipitate |

| Sulfatases | 5-Bromo-4-chloro-3-indoxyl sulfate (X-Sulfate) | Arylsulfatase | Blue Precipitate |

Specific kinetic data for these enzyme-substrate pairs were not available in the provided search results.

Analysis of Phosphodiesterase Activity (e.g., RNase A)

The direct application of this compound derivatives for the routine quantitative analysis of phosphodiesterase activity is not as well-established as for the previously mentioned enzymes. While some research suggests that alkaline phosphatase itself exhibits phosphodiesterase activity and can hydrolyze substrates like bis-(p-nitrophenyl) phosphate, the use of specific indolyl-based substrates for general phosphodiesterase assays is not widely documented in the provided search results. nih.gov Current common methods for measuring phosphodiesterase activity often rely on other principles, such as the use of radioactive substrates or coupled enzyme assays that measure the release of inorganic phosphate through other means. thermofisher.comresearchgate.net

Immunoassays and Ligand Binding Assays

This compound-based detection systems are integral to various immunoassay formats, including Enzyme-Linked Immunosorbent Assays (ELISA) and Western blotting. In these techniques, an enzyme (commonly ALP or HRP) is conjugated to a secondary antibody. Following the binding of the antibody to the target antigen, the addition of an this compound substrate results in a localized color change, allowing for the detection and quantification of the antigen.

For instance, 3-indoxyl phosphate has been successfully employed as an electrochemical substrate in ELISA for the quantification of toxins like pneumolysin, with detection limits in the picogram range. nih.govresearchgate.net The high sensitivity of these assays is a direct result of the enzymatic amplification of the signal.

In the context of ligand-binding assays, while this compound itself is not the primary ligand, its metabolic product, indoxyl sulfate , is a well-studied uremic toxin that binds with high affinity to serum albumin. nih.govnih.gov The binding of indoxyl sulfate to albumin has been characterized, with a dissociation constant (KD) that is influenced by factors such as ionic strength and temperature. researchgate.netnih.gov For example, the KD of indoxyl sulfate with albumin increases with higher salt concentrations, indicating weaker binding. researchgate.netnih.gov This interaction is clinically significant as the protein-bound nature of indoxyl sulfate affects its clearance during dialysis. nih.gov Studies have explored the use of binding competitors to displace indoxyl sulfate from albumin, thereby enhancing its removal.

| Assay Type | Compound | Binding Partner | Dissociation Constant (KD) | Key Findings |

| Ligand Binding Assay | Indoxyl Sulfate | Human Serum Albumin | ~13.2 µM (at 0.15 M NaCl) | Binding affinity is dependent on ionic strength and temperature; albumin is the main binding protein for this uremic toxin. researchgate.netnih.govnih.gov |

Indoxyl Phosphate in Biosensor Development

Enzyme-Based Biosensors for Environmental Monitoring

The escalating issue of environmental pollution has necessitated the development of rapid, reliable, and cost-effective methods for the detection of a wide array of contaminants. mdpi.comnih.gov Enzyme-based biosensors have emerged as a promising analytical tool in this domain, leveraging the high specificity and catalytic activity of enzymes for the detection of target pollutants. creative-enzymes.comnih.gov These biosensors often rely on the principle of enzyme inhibition, where the presence of a toxic compound impedes the enzyme's catalytic activity, leading to a measurable change in the sensor's output signal. nih.govresearchgate.net

Electrochemical biosensors are a class of analytical devices that couple a biological recognition element, such as an enzyme, with an electrochemical transducer. mdpi.commdpi.com This integration allows for the conversion of a biological event, like an enzyme-substrate reaction, into a measurable electrical signal, such as current, potential, or impedance. xjournals.com These biosensors offer several advantages, including high sensitivity, real-time monitoring capabilities, and the potential for miniaturization. mdpi.com

In the context of environmental monitoring, electrochemical biosensors are frequently employed for the detection of pesticides and heavy metals, which are known to be potent enzyme inhibitors. mdpi.comacs.org A common approach involves the immobilization of an enzyme, such as alkaline phosphatase (ALP), on an electrode surface. acs.org In the presence of a substrate, the enzyme catalyzes a reaction that produces an electroactive species, which is then detected by the transducer. When a pollutant that inhibits the enzyme is introduced, the rate of the enzymatic reaction decreases, resulting in a corresponding change in the electrochemical signal. This change can be correlated to the concentration of the pollutant in the sample.

One notable example of an electrochemical biosensor for pollutant detection utilizes alkaline phosphatase and an indoxyl phosphate (B84403) derivative. In a study by Mazzei et al., an amperometric biosensor was developed for the detection of pesticides. mdpi.comnih.gov The biosensor was constructed by immobilizing alkaline phosphatase on a nylon membrane, which was then attached to a hydrogen peroxide sensor. mdpi.com The substrate, 3-indoxyl phosphate (3-IP), is hydrolyzed by ALP to produce 3-indoxyl, which then undergoes spontaneous oxidation to form indigo (B80030) and hydrogen peroxide. The amperometric sensor detects the hydrogen peroxide, and the presence of inhibiting pesticides leads to a decrease in the measured current. mdpi.com

| Pollutant Type | Enzyme Used | Substrate | Detection Principle |

| Pesticides | Alkaline Phosphatase (ALP) | 3-Indoxyl Phosphate (3-IP) | Amperometric |

| Heavy Metals | Alkaline Phosphatase (ALP) | p-Nitrophenyl Phosphate (pNPP) | Chronoamperometric |

| Organophosphates | Acetylcholinesterase (AChE) | Acetylthiocholine | Amperometric |

The principle of enzyme inhibition is a cornerstone of many biosensors designed for the detection of toxic substances. nih.govresearchgate.net Indoxyl phosphate serves as an excellent substrate in such systems, particularly for phosphatases like alkaline phosphatase (ALP). The enzymatic reaction, when inhibited by a pollutant, results in a quantifiable decrease in the production of the colored indigo dye.

A prime example of this application is an amperometric biosensor for pesticide detection. This biosensor is based on the inhibition of alkaline phosphatase by pesticides. mdpi.com In this system, 3-indoxyl phosphate (3-IP) is used as the substrate for ALP. The enzyme catalyzes the dephosphorylation of 3-IP, and the resulting product is detected. mdpi.comnih.gov When a pesticide is present, it inhibits the activity of ALP, leading to a reduction in the concentration of the dephosphorylated product. mdpi.com This decrease in product formation is proportional to the concentration of the pesticide, allowing for its quantification. A key advantage of this particular biosensor is that the inhibition process is reversible, which eliminates the need for electrode regeneration. mdpi.com However, a limitation of this specific system is its lack of specificity for a particular pesticide. mdpi.com

| Biosensor Component | Description |

| Biorecognition Element | Alkaline Phosphatase (ALP) |

| Substrate | 3-Indoxyl Phosphate (3-IP) |

| Transducer | Amperometric Hydrogen Peroxide Sensor |

| Target Analytes | Pesticides (non-specific) |

| Principle of Detection | Enzyme Inhibition |

Microbial Detection and Identification Platforms

The rapid and accurate detection and identification of microorganisms are crucial in various sectors, including clinical diagnostics, food safety, and environmental testing. nih.gov Traditional methods for microbial identification can be time-consuming and labor-intensive. Chromogenic substrates, particularly those based on indoxyl derivatives, have revolutionized microbial detection by providing a simple and visual means of identifying specific enzymatic activities in bacteria and fungi. glycosynth.co.ukresearchgate.net

This compound and other indoxyl-based compounds are widely used as chromogenic substrates in microbiology. glycosynth.co.uknih.gov These substrates are composed of an indoxyl moiety linked to a specific chemical group that can be cleaved by a particular microbial enzyme. nih.gov Once the enzyme cleaves this bond, the free indoxyl is released and, in the presence of oxygen, dimerizes to form a colored, insoluble precipitate at the site of the microbial colony. nih.govglycosynth.co.uk This localized color formation allows for the direct visual identification of microorganisms possessing the target enzyme.

The color of the resulting indigo dye can be modified by introducing halogen substituents onto the indoxyl ring. biosynth.com For instance, 5-bromo-4-chloro-3-indoxyl phosphate (BCIP) is a commonly used substrate that produces a blue-to-purple precipitate upon hydrolysis by phosphatases. biosynth.com This allows for the differentiation of bacteria with high phosphatase activity, such as Staphylococcus aureus, from other bacteria. biosynth.com Similarly, 5-bromo-4-chloro-3-indoxyl-β-D-galactopyranoside (X-Gal) is used to detect β-galactosidase activity, a key characteristic of coliform bacteria like Escherichia coli. nih.gov

| Indoxyl Substrate | Target Enzyme | Color of Precipitate | Typical Application |

| 5-Bromo-4-chloro-3-indoxyl phosphate (BCIP) | Phosphatase | Blue/Purple | Identification of Staphylococcus aureus |

| 5-Bromo-4-chloro-3-indoxyl-β-D-galactopyranoside (X-Gal) | β-Galactosidase | Blue/Green | Detection of E. coli and other coliforms |

| 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide (Magenta-Gluc) | β-Glucuronidase | Magenta | Identification of E. coli |

| 6-Chloro-3-indolyl-phosphate | Phosphatase | Rose/Pink | Bacterial identification |

Ensuring the microbiological safety of food and beverages is of paramount importance to public health. mt.comsciex.com Laboratory-scale testing for microbial contaminants is a routine and critical part of food safety management. This compound-based chromogenic substrates have found valuable applications in this area, enabling the rapid and specific detection of pathogenic bacteria.

A patented method utilizes 3-indoxyl-myoinositol-1-phosphate as a substrate for the detection of phosphatidylinositol-specific phospholipase C. This enzyme is produced by several pathogenic bacteria, including Bacillus cereus, Bacillus thuringiensis, Staphylococcus aureus, and various Listeria strains. google.com When this substrate is incorporated into a growth medium, colonies of these pathogenic bacteria will cleave the phosphate group, leading to the formation of a colored indigo dye. This provides a clear and direct visual indication of the presence of these potential contaminants in food and beverage samples. google.com This method offers a safe, sensitive, and commercially viable approach to screening for these harmful microbes. google.com

Derivatives and Structural Modifications of Indoxyl Phosphate for Enhanced Research Utility

Synthesis and Characterization of Substituted Indoxyl Phosphates (e.g., Bromo-chloro Indoxyl Phosphate)

The synthesis of substituted indoxyl phosphates is a critical area of research, aimed at creating robust substrates for enzyme detection. A prominent example is 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP), a widely used chromogenic substrate for alkaline phosphatase. The synthesis of BCIP and its analogs often involves multi-step chemical processes.

One established methodology for creating functionalized indoles begins with easily available 2-oxindoles. These precursors are converted to 3,3-dibromo-2-oxindoles, which then undergo a Perkow reaction to yield 3-bromo-2-indolyl phosphates researchgate.net. This intermediate is particularly valuable as it allows for regioselective substitution at the bromine position via cross-coupling reactions like the Suzuki coupling, enabling the introduction of various functional groups to the indole ring researchgate.net.

A more direct and efficient approach has been reported for the synthesis of 5-bromo-4-chloro-3-indoxyl choline phosphate, a substrate designed to detect phosphatidylcholine-specific phospholipase C mdpi.comnih.gov. This method circumvents the need to purify challenging intermediates like 5-bromo-4-chloro-1-acetyl-3-indoxyl-phosphorodichloridate mdpi.com. The characterization of these synthesized compounds relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to confirm their structure and purity. The disodium salt of BCIP is noted for its solubility in water, which is a key characteristic for its use in aqueous buffer systems for enzyme assays researchgate.net.

Table 1: Synthetic Approaches for Substituted Indoxyl Phosphates

| Derivative | Precursor | Key Reaction Steps | Application |

|---|---|---|---|

| 3-Bromo-2-indolyl phosphates | 2-Oxindoles | Bromination, Perkow reaction | Intermediates for polysubstituted indoles researchgate.net |

| 5-Bromo-4-chloro-3-indoxyl choline phosphate | 5-bromo-4-chloro-3-indoxyl | Phosphorylation with a choline-based reagent | Detection of phospholipase C mdpi.comnih.gov |

Development of N-Methylthis compound Derivatives for Fluorescent Applications

While chromogenic substrates are invaluable, fluorescent assays often provide significantly higher sensitivity. In this context, derivatives of N-methylindoxyl have been developed for use in highly sensitive fluorometric assays for various hydrolase enzymes nih.gov. The underlying principle involves the enzymatic cleavage of a non-fluorescent substrate to release a highly fluorescent product.

When an enzyme like a phosphatase acts on an N-methylthis compound derivative, it cleaves the phosphate group, releasing the N-methylindoxyl molecule. This product is strongly fluorescent, and its formation can be monitored in real-time to determine enzyme activity nih.gov. The methylation at the nitrogen atom of the indole ring is a key modification; it prevents the oxidative dimerization that occurs with unsubstituted indoxyl, which leads to the formation of a colored precipitate (indigo dye). Instead of forming a dye, the liberated N-methylindoxyl remains in its monomeric, fluorescent form.

This strategy allows for the continuous monitoring of enzyme kinetics and is suitable for high-throughput screening applications where rapid and sensitive detection is paramount mdpi.com. The use of N-methylindoxyl esters and glycosides, in addition to phosphates, broadens the range of enzymes that can be detected with this sensitive fluorescent approach nih.gov.

Impact of Substituents on Chromogenic Properties and Dye Characteristics

The chromogenic properties of this compound derivatives are heavily influenced by the nature and position of substituents on the indole ring. These modifications directly affect the color and physical characteristics of the indigoid dye that is formed upon enzymatic cleavage and subsequent oxidation nih.gov.

Halogenation is the most common strategy used to modulate these properties. For instance, the widely used substrate 5-bromo-4-chloro-3-indolyl phosphate (BCIP), when used with Nitro Blue Tetrazolium (NBT), produces a dark purple, insoluble diformazan precipitate researchgate.net. The specific combination of a bromine atom at the 5-position and a chlorine atom at the 4-position results in a product with a distinct color and excellent insolubility, making it ideal for localizing enzyme activity in blotting and histochemical applications.

Research into tethered indoxyl-glucuronides has further elucidated the effects of substituents. Studies have shown that placing different groups at various positions (5-, 6-, or 7-) on the indoxyl moiety impacts the yield of the resulting indigoid dye escholarship.org. The identity and placement of these substituents fine-tune the electronic properties of the indoxyl intermediate, which in turn dictates the kinetics of the dimerization and oxidation reactions, ultimately determining the final color and precipitation efficiency of the dye.

Table 2: Effect of Substituents on Indoxyl-Based Dyes

| Indoxyl Substrate | Substituents | Resulting Dye Color | Key Property |

|---|---|---|---|

| This compound | None | Blue (Indigo) | Baseline chromogenic response |

| 5-Bromo-4-chloro-3-indolyl Phosphate (BCIP) | 5-Bromo, 4-Chloro | Purple/Blue (with NBT) | Insoluble precipitate, high sensitivity researchgate.net |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | 5-Bromo, 4-Chloro | Insoluble Blue | Used for blue-white screening nih.govnih.gov |

Investigation of Other Indoxyl Ester and Glycoside Analogs in Research

Beyond phosphate esters, a diverse range of indoxyl analogs, particularly glycosides and other esters, have been synthesized and are extensively used in research. These analogs serve as substrates for detecting a wide variety of enzymes, most notably glycosidases. nih.gov

Indoxyl Glycosides: The most famous example is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside, or X-Gal. mdpi.com X-Gal is a cornerstone of molecular cloning, where it is used as a chromogenic substrate for the enzyme β-galactosidase in a process called blue-white screening. mdpi.comnih.govnih.gov When the lacZ gene (encoding β-galactosidase) is intact, the enzyme cleaves X-Gal, releasing the 5-bromo-4-chloro-indoxyl, which dimerizes to form an intensely blue, insoluble precipitate. This allows for the visual identification of bacterial colonies that contain functional β-galactosidase. mdpi.comnih.gov

Another significant glycoside analog is indoxyl-β-D-glucuronide. This compound is a specific chromogenic substrate for the enzyme β-glucuronidase, which is produced by approximately 97% of Escherichia coli strains but is rare in other Enterobacteriaceae. Its use in microbiology allows for the specific detection and enumeration of E. coli in environmental samples like water, as colonies expressing the enzyme turn a distinct blue color. Efficient synthetic routes have been developed for these and other indoxyl glycosides, including those of fucose and sialic acid, to facilitate the monitoring of a broad range of glycosidase activities.

Indoxyl Esters: Indoxyl esters are used to detect various esterase activities. The principle is the same: enzymatic cleavage releases indoxyl or a substituted variant, which then oxidizes to form a colored dye. These substrates are valuable tools in histochemistry for localizing enzyme activity within tissues. nih.gov

Table 3: Prominent Indoxyl Analogs and Their Research Applications

| Analog Name | Enzyme Detected | Core Application | Result |

|---|---|---|---|

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | β-Galactosidase | Blue-white screening in molecular cloning mdpi.comnih.govnih.gov | Blue colonies indicate enzyme activity |

| Indoxyl-β-D-glucuronide | β-Glucuronidase | Specific detection of E. coli | Blue colonies indicate presence of E. coli |

| Indoxyl Esters (general) | Carboxylic Esterases | Histochemistry, enzyme localization nih.gov | Colored precipitate at site of enzyme activity |

Advanced Research Considerations and Future Directions

Optimization of Assay Parameters for Enhanced Sensitivity and Specificity in Indoxyl Phosphate (B84403) Systems

The performance of indoxyl phosphate-based assays is critically dependent on a variety of parameters that can be fine-tuned to enhance both sensitivity and specificity. Key areas of optimization include the chemical structure of the this compound substrate, the composition of the reaction buffer, and the choice of the oxidant for the indolyl intermediate.

Substitutions on the indole ring of this compound can significantly impact the properties of the resulting indigo (B80030) dye, including its color, solubility, and molar absorptivity. For instance, the widely used 5-bromo-4-chloro-3-indolyl phosphate (BCIP) produces a dark blue, water-insoluble precipitate upon enzymatic hydrolysis and oxidation. The specific halogen substituents were chosen to increase the rate of dimerization and to shift the color of the final product. Researchers are exploring other substitutions to further modulate these properties for different applications.

The reaction buffer's pH, ionic strength, and the presence of additives can influence both the enzymatic activity and the subsequent chemical reactions. For example, the pH optimum of the target enzyme, such as alkaline phosphatase, must be considered to ensure maximal turnover of the this compound substrate. Furthermore, additives can be included to accelerate the dimerization of the indoxyl intermediate or to suppress background reactions, thereby increasing the signal-to-noise ratio.

The oxidation of the intermediate indoxyl to form the final indigo dye is a crucial step that can be influenced by the choice of oxidizing agent. While molecular oxygen is the natural oxidant, other reagents can be employed to control the rate and efficiency of this reaction. The selection of an appropriate oxidant is critical for achieving a stable and reproducible signal.

A summary of key parameters for optimization is presented in the table below.

| Parameter | Effect on Assay Performance | Examples of Optimization Strategies |

| Substrate Structure | Influences color, solubility, and molar absorptivity of the final product. | Introduction of different halogen or other functional groups on the indole ring. |

| Buffer Composition | Affects enzyme activity, rate of indoxyl dimerization, and background signal. | Optimization of pH, ionic strength, and inclusion of rate-enhancing or background-reducing additives. |

| Oxidizing Agent | Controls the rate and efficiency of the final color-forming reaction. | Use of alternative oxidants to molecular oxygen to achieve a more stable and reproducible signal. |

Integration of this compound-Based Assays with Miniaturized and High-Throughput Platforms

The demand for rapid and cost-effective analytical methods has driven the integration of this compound-based assays with miniaturized and high-throughput platforms. These platforms, which include microplates, microarrays, and lab-on-a-chip devices, offer numerous advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for automation and parallel processing.

In the context of high-throughput screening (HTS) in microplate formats, this compound substrates are valuable for their ability to generate a strong and localized signal. This is particularly important for cell-based assays where the enzymatic activity is confined to specific cellular compartments. The intense color of the indigo dye allows for easy detection with standard plate readers.

Microarrays, which involve the immobilization of capture molecules in a spatially defined pattern, can also benefit from the use of this compound-based detection. For example, in immunoassays, an antibody conjugated to an enzyme like alkaline phosphatase can be used to generate a colored precipitate on the array spot where the target analyte is present. The high sensitivity of this system allows for the detection of low-abundance analytes.

Lab-on-a-chip (LOC) devices, which integrate multiple laboratory functions on a single chip, represent a promising frontier for this compound-based assays. The small dimensions of LOC systems necessitate highly sensitive detection methods, and the strong signal generated by this compound substrates is well-suited for this purpose. Furthermore, the precise fluid control in LOC devices allows for the optimization of reaction conditions at the microscale.

Key considerations for the integration of this compound assays with these platforms are summarized in the following table.

| Platform | Advantages | Key Integration Considerations |

| Microplates | High-throughput capability, compatibility with standard laboratory equipment. | Optimization of substrate concentration and incubation time for robust signal generation. |

| Microarrays | High-density analysis, multiplexing capabilities. | Control of precipitate localization to ensure high resolution. |

| Lab-on-a-Chip | Low sample and reagent consumption, rapid analysis, potential for automation. | Miniaturization of detection systems, management of fluid flow and reaction kinetics. |

Exploration of Novel Enzymatic Reactions and Substrate Modifications with this compound

While this compound is most commonly associated with phosphatases, researchers are exploring its use as a substrate for a wider range of enzymatic reactions. This involves both the discovery of new enzymes that can process this compound and the chemical modification of the this compound molecule to create substrates for different enzyme classes.

The chemoenzymatic synthesis of indole-containing compounds is an area of active research. This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create novel molecules. For example, enzymes could be used to selectively modify the indole ring of this compound, leading to the formation of new dye precursors with unique properties.

Substrate modification is a powerful strategy for expanding the utility of this compound. By replacing the phosphate group with other chemical moieties, it is possible to create substrates for enzymes such as glycosidases, sulfatases, and esterases. nih.gov For instance, an indoxyl-glucuronide can be used to detect the activity of β-glucuronidase. nih.govmdpi.com The enzymatic cleavage of the glucuronide releases the indoxyl intermediate, which then dimerizes to form the characteristic indigo dye. nih.govmdpi.com

Furthermore, researchers are investigating the use of "tethered" indoxyl derivatives, where a linker molecule is attached to the indole ring. nih.govmdpi.com This allows for the conjugation of the indoxyl moiety to other molecules, such as proteins or nucleic acids, enabling the development of novel bioassays. nih.govmdpi.com For example, an enzyme could be targeted to a specific cellular location, and its activity could be visualized by the localized formation of the indigo dye.

The following table provides examples of substrate modifications and their corresponding target enzymes.

| Substrate Modification | Target Enzyme Class | Principle of Detection |

| Indoxyl-glycoside | Glycosidases | Enzymatic cleavage of the glycosidic bond releases indoxyl. nih.gov |

| Indoxyl-sulfate | Sulfatases | Enzymatic hydrolysis of the sulfate ester releases indoxyl. nih.gov |

| Indoxyl-ester | Esterases | Enzymatic hydrolysis of the ester linkage releases indoxyl. nih.gov |

| Indoxyl-glucuronide | β-glucuronidases | Enzymatic cleavage of the glucuronide releases indoxyl. nih.govmdpi.com |

Development of Next-Generation this compound-Based Biosensing Technologies

The unique properties of this compound and its derivatives are being harnessed to develop next-generation biosensing technologies with enhanced performance characteristics. These biosensors often combine the specificity of biological recognition elements with the high sensitivity of this compound-based signal amplification.

Electrochemical biosensors represent a major area of development. In this approach, the enzymatic hydrolysis of this compound is coupled to an electrochemical detection method. For example, the indoxyl intermediate can be electrochemically oxidized, generating a measurable current that is proportional to the enzyme activity. This allows for the development of highly sensitive and quantitative assays.

Optical biosensors based on fluorescence or chemiluminescence are also being explored. The indoxyl intermediate itself is fluorescent, and this property can be exploited for the development of fluorogenic assays. nih.gov Alternatively, the enzymatic reaction can be coupled to a chemiluminescent reaction, where the light output is a measure of the enzyme activity. sigmaaldrich.com For example, the hydrolysis of an indoxyl derivative can produce hydrogen peroxide, which can then be detected using a chemiluminescent reagent like isoluminol. sigmaaldrich.com

The development of biosensors for in vivo imaging is another exciting area of research. By designing this compound derivatives that can be delivered to specific cells or tissues, it may be possible to visualize enzymatic activity in living organisms. This would have significant implications for disease diagnosis and drug development.

The table below summarizes different biosensing technologies that utilize this compound.

| Biosensor Type | Detection Principle | Advantages |

| Electrochemical | Amperometric or potentiometric detection of the indoxyl intermediate or a reaction product. | High sensitivity, quantitative results, potential for miniaturization. |

| Fluorescence | Detection of the fluorescent indoxyl intermediate. nih.gov | High sensitivity, real-time monitoring. |

| Chemiluminescence | Coupling of the enzymatic reaction to a light-producing chemical reaction. sigmaaldrich.com | Extremely high sensitivity, low background signal. |

| In Vivo Imaging | Visualization of localized enzymatic activity in living organisms. | Non-invasive, provides spatial and temporal information. |

Theoretical Modeling and Computational Studies of this compound Reactivity and Product Formation

To complement experimental investigations, theoretical modeling and computational studies are being employed to gain a deeper understanding of the chemical and physical processes involved in this compound-based assays. These studies can provide valuable insights into enzyme-substrate interactions, reaction mechanisms, and the properties of the final dye products.

Molecular dynamics (MD) simulations can be used to model the binding of this compound to the active site of an enzyme. nih.gov These simulations provide a dynamic picture of the interactions between the substrate and the amino acid residues of the enzyme, which can help to explain the enzyme's specificity and catalytic efficiency. nih.gov By understanding these interactions, it may be possible to design modified substrates with improved binding affinities or to engineer enzymes with altered substrate specificities.

Quantum mechanical (QM) calculations can be used to investigate the electronic structure of the reactants, intermediates, and products involved in the enzymatic and chemical reactions. nih.gov These calculations can provide detailed information about the reaction mechanism, including the transition state structures and activation energies. diva-portal.orglu.seresearchgate.net For example, QM studies can be used to elucidate the mechanism of phosphate ester hydrolysis by the enzyme and the subsequent oxidative dimerization of the indoxyl intermediate. diva-portal.orglu.seresearchgate.net The formation of indigo from indoxyl is thought to proceed through an indoxyl radical intermediate. researchgate.net

Computational methods can also be used to predict the properties of the final indigo dye, such as its absorption spectrum and solubility. This information is valuable for the design of new this compound derivatives with optimized properties for specific applications. For example, by computationally screening a library of potential dye molecules, it may be possible to identify candidates with desired colors or other characteristics.

The table below outlines the applications of different computational methods in the study of this compound systems.

| Computational Method | Application | Insights Gained |

| Molecular Dynamics (MD) | Modeling of enzyme-substrate binding. nih.gov | Understanding of binding affinity, specificity, and conformational changes. nih.gov |

| Quantum Mechanics (QM) | Investigation of reaction mechanisms. nih.gov | Elucidation of transition state structures, activation energies, and reaction pathways. diva-portal.orglu.seresearchgate.net |

| Property Prediction | Calculation of the properties of the final dye product. | Prediction of absorption spectra, solubility, and other physicochemical properties. |

Q & A

Basic: What are the standard analytical methods for quantifying indoxyl phosphate in biological samples, and how are they validated?

Answer:

this compound is commonly quantified using spectrophotometry or high-performance liquid chromatography (HPLC). Spectrophotometric methods involve enzymatic hydrolysis (e.g., using alkaline phosphatase) to release indoxyl, which reacts with a chromogen for absorbance measurement. Validation requires constructing a linear standard curve (e.g., 0–100 µM) with R² >0.99, calculating intra- and inter-assay precision (CV <10%), and spiking recovery tests (85–115%) . For HPLC, reverse-phase columns with UV/fluorescence detection are used, requiring calibration against certified reference materials and matrix-matched quality controls .

Advanced: How can conflicting data on this compound’s role in oxidative stress be reconciled through experimental design?

Answer:

Contradictory findings may arise from differences in cell models (e.g., renal vs. endothelial cells) or metabolite concentrations. To address this:

- Dose-response experiments : Test physiologically relevant concentrations (e.g., 0.1–10 µM for chronic kidney disease models) .

- Pathway-specific assays : Measure glutathione depletion (via LC-MS) and ROS production (using DCFH-DA probes) to distinguish direct oxidative effects from secondary metabolic disruptions .

- Control for sulfate analogs : Co-measure indoxyl sulfate to isolate phosphate-specific effects, as sulfate metabolites share overlapping pathways but differ in membrane transport .

Basic: What precautions are critical when handling this compound in laboratory settings?

Answer:

- Storage : Aliquot and store at –80°C in amber vials to prevent light-induced degradation.

- Contamination control : Use separate pipette tips for standards/samples and include blank controls to detect cross-contamination .

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal, adhering to institutional hazardous waste protocols .

Advanced: What statistical methods are robust for analyzing this compound’s association with clinical outcomes in longitudinal studies?

Answer:

- Cox proportional hazards models : Adjust for covariates (age, renal function, comorbidities) to assess this compound as a predictor of cardiovascular events .

- Handling outliers : Exclude samples with solute levels >2 SD above the mean or >15% free fraction to mitigate pre-analytical errors .

- Multiple imputation : Address missing data (e.g., residual kidney function) using chained equations to avoid bias from listwise deletion .

Basic: Which biomarkers should be co-monitored with this compound in uremic toxin research?

Answer:

- Co-variables : Serum phosphate, creatinine, and albumin to assess renal clearance .

- Inflammatory markers : CRP and IL-6 to evaluate systemic inflammation .

- Oxidative stress indicators : Superoxide dismutase (SOD) and glutathione levels .

Advanced: How can metabolomic approaches clarify this compound’s interaction with the pentose phosphate pathway (PPP)?

Answer:

- Untargeted LC-MS : Profile metabolites in this compound-treated vs. control cells, focusing on PPP intermediates (e.g., glucose-6-phosphate, ribulose-5-phosphate) .

- Pathway enrichment analysis : Use tools like MetaboAnalyst to calculate impact scores and p-values, prioritizing pathways with significant fold changes (e.g., oxidized PPP metabolites) .

- Isotope tracing : Apply ¹³C-glucose to track flux through oxidative vs. non-oxidative PPP branches under this compound exposure.

Basic: How should researchers optimize cell culture models for this compound toxicity studies?

Answer:

- Cell lines : Use proximal tubule epithelial cells (e.g., HK-2) or cerebral endothelial cells (bEnd.3) to mimic renal/neurovascular toxicity .

- Exposure duration : Limit treatments to 24–48 hours to avoid non-specific cytotoxicity (validate with MTT assays) .

- Media composition : Supplement with albumin (4 g/dL) to simulate protein binding in vivo .

Advanced: What mechanistic insights can transcriptomics provide into this compound-induced endothelial dysfunction?

Answer:

- RNA sequencing : Identify differentially expressed genes (DEGs) in pathways like NF-κB signaling (e.g., IL6, TNFα) and redox homeostasis (e.g., HMOX1, NQO1) .

- CRISPR screens : Knock out candidate genes (e.g., SLC22A10, implicated in this compound uptake) to confirm transport mechanisms .

- Single-cell RNA-seq : Resolve cell-type-specific responses in co-culture models (e.g., endothelial cells + pericytes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.